Structural Elucidation and NMR Spectral Analysis of tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)carbamate
Structural Elucidation and NMR Spectral Analysis of tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)carbamate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
Highly functionalized pyridine scaffolds are ubiquitous in modern medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimalarials, and CNS-active agents. tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)carbamate (CAS: 1142192-09-3) is a critical synthetic intermediate characterized by a densely substituted 2,5,6-trisubstituted pyridine ring.
The structural verification of this intermediate is paramount for downstream synthetic success. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, detailing the causality behind the chemical shifts and establishing a self-validating experimental protocol for data acquisition.
Structural Logic and Electronic Environment
The molecular architecture of tert-butyl (6-chloro-5-pivalamidopyridin-2-yl)carbamate is defined by competing inductive (-I) and mesomeric (+M) effects across the pyridine core:
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Position 2: A tert-butyl carbamate (Boc-NH) group. The nitrogen lone pair donates electron density into the ring (+M effect), shielding the ortho (C3) and para (C5) positions.
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Position 5: A pivalamide (Piv-NH) group. The bulky tert-butyl group dictates the steric conformation, while the amide carbonyl exerts an anisotropic deshielding effect on adjacent protons.
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Position 6: A chlorine atom. This highly electronegative halogen withdraws electron density via the inductive effect (-I), deshielding the local environment while rendering the adjacent C6 carbon highly diagnostic.
1 H NMR Spectral Data & Causality Analysis
The proton NMR spectrum of this compound is defined by the sharp aliphatic singlets of the protecting groups and the distinct ortho-coupled doublets of the pyridine ring.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment / Causality |
| Piv -C(CH 3 ) 3 | 1.32 | Singlet (s) | 9H | - | Highly shielded aliphatic protons of the pivaloyl group[1]. |
| Boc -C(CH 3 ) 3 | 1.52 | Singlet (s) | 9H | - | Aliphatic protons slightly deshielded by the adjacent carbamate ether oxygen. |
| Boc -NH | 7.40 | Broad Singlet (br s) | 1H | - | Exchangeable carbamate proton. |
| Pyridine H3 | 7.75 | Doublet (d) | 1H | 8.8 | Ortho to the Boc-amine. Shielded relative to H4 due to the +M effect of the C2 nitrogen[2]. |
| Piv -NH | 7.95 | Broad Singlet (br s) | 1H | - | Exchangeable amide proton, deshielded by the electron-deficient pyridine ring. |
| Pyridine H4 | 8.45 | Doublet (d) | 1H | 8.8 | Ortho to the pivalamide. Strongly deshielded by the anisotropic effect of the amide carbonyl and the -I effect of the C6 chlorine[3]. |
Expert Insight on Causality: The coupling constant of J≈8.8 Hz between H3 and H4 is the definitive hallmark of ortho-coupled pyridine protons[3]. The dramatic chemical shift difference between H3 (7.75 ppm) and H4 (8.45 ppm) is a direct consequence of the substituent topology. The H4 proton is trapped in the deshielding cone of the C5 pivalamide carbonyl, which is forced into a specific rotameric conformation by the adjacent C6 chlorine atom[2].
13 C NMR Spectral Data & Causality Analysis
Carbon-13 NMR provides a high-resolution map of the molecular skeleton, with the quaternary carbons serving as critical anchor points for structural validation.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality |
| Piv -CH 3 | 27.5 | Primary (CH 3 ) | Pivalamide methyl carbons. |
| Boc -CH 3 | 28.3 | Primary (CH 3 ) | Boc methyl carbons. |
| Piv -C q | 39.8 | Quaternary (C) | Aliphatic quaternary carbon of the pivaloyl group. |
| Boc -C q | 81.2 | Quaternary (C) | Diagnostic Boc quaternary carbon, heavily deshielded by three methyls and an oxygen atom[4]. |
| Pyridine C3 | 112.5 | Tertiary (CH) | Strongly shielded by the +M effect of the ortho-carbamate nitrogen[2]. |
| Pyridine C5 | 126.1 | Quaternary (C) | Attachment point of the pivalamide group. |
| Pyridine C4 | 128.4 | Tertiary (CH) | Pyridine ring carbon. |
| Pyridine C6 | 139.5 | Quaternary (C) | Heavily deshielded by the directly attached electronegative chlorine atom. |
| Pyridine C2 | 150.2 | Quaternary (C) | Deshielded by the adjacent ring nitrogen and the exocyclic carbamate nitrogen. |
| Boc C=O | 152.4 | Quaternary (C) | Carbamate carbonyl; shielded relative to amides due to ether oxygen resonance[4]. |
| Piv C=O | 176.8 | Quaternary (C) | Amide carbonyl; highly deshielded typical of aliphatic amides[1]. |
Expert Insight on Causality: The distinction between the two carbonyl species is a critical validation point. The carbamate carbonyl (152.4 ppm) is shielded compared to the pivalamide carbonyl (176.8 ppm) because the adjacent ether oxygen of the Boc group donates electron density into the π∗ orbital of the carbonyl, increasing overall electron density at the carbon nucleus[4]. Additionally, the Boc quaternary carbon at 81.2 ppm is a universally recognized, self-validating diagnostic peak for tert-butyl carbamate protection[4].
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility, NMR data acquisition must follow a self-validating workflow. The following protocol guarantees high-fidelity spectral data while preventing artifacts such as ADC clipping or poor line shape.
Standardized self-validating workflow for high-resolution 1H and 13C NMR spectral acquisition.
Step-by-Step Methodology:
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Sample Preparation (Internal Validation): Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-point reference ( δ 0.00 ppm), ensuring the chemical shift scale is absolutely calibrated regardless of magnetic drift[3].
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Probe Tuning & Matching (ATM): Mechanically or electronically tune the probe to the exact Larmor frequencies of 1 H and 13 C for the specific sample matrix. This step is critical to maximize power transfer and the Signal-to-Noise Ratio (SNR).
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Locking & Shimming (Line Shape Validation): Lock the spectrometer to the deuterium frequency of CDCl 3 . Iteratively optimize the Z1–Z5 shims. Validation Check: The system is properly shimmed only when the TMS peak exhibits a line width at half-height ( W1/2 ) of <1.0 Hz and shows symmetrical Lorentzian line shape.
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Receiver Gain (RG) Optimization: Execute an automated RG routine (rga on Bruker systems) to scale the Free Induction Decay (FID) so it fills the Analog-to-Digital Converter (ADC) without clipping, preventing baseline distortions.
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Acquisition Parameters:
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1 H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full longitudinal relaxation ( T1 ) of all protons. Acquire 16 scans.
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13 C NMR: Utilize a proton-decoupled pulse sequence (zgpg30) utilizing WALTZ-16 decoupling. Set D1 to 2.0 seconds to account for the longer T1 relaxation times of the quaternary carbons (C2, C5, C6, and carbonyls). Acquire a minimum of 1024 scans.
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Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to the Fourier Transform to artificially enhance SNR without sacrificing critical resolution. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure highly accurate peak integrations.
References
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Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides Thieme Connect URL:[Link]
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Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy American Chemical Society (ACS) URL:[Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity National Institutes of Health (NIH / PMC) URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy - American Chemical Society [acs.digitellinc.com]
